molecular formula C6H6ClN B094459 2-Chloro-6-methylpyridine CAS No. 18368-63-3

2-Chloro-6-methylpyridine

Cat. No. B094459
CAS RN: 18368-63-3
M. Wt: 127.57 g/mol
InChI Key: GXZDYRYYNXYPMQ-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine is a compound that has been the subject of various studies due to its utility as an intermediate in the synthesis of more complex chemical entities. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a pyridine ring, a structure that is common in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of derivatives of 2-chloro-6-methylpyridine has been explored in several studies. For instance, an improved process for the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate of Nevirapine, was developed with a total yield of 62.1% . Another study reported the synthesis of 2-chloro-6-trifluoromethylpyridines with an 86% yield, showcasing the versatility of chloro-methylpyridines as precursors for various substitutions .

Molecular Structure Analysis

X-ray diffraction has been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing insights into the geometric parameters and intermolecular interactions, such as hydrogen bonding and π-π stacking . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The reactivity of 2-chloro-6-methylpyridine derivatives has been investigated through various chemical reactions. Cyclopalladation reactions have been performed on 6-substituted-2,2'-bipyridines, leading to the formation of complexes with potential catalytic applications . Additionally, the synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement has been reported, demonstrating the use of chloro-methylpyridines in the production of construction materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-methylpyridine derivatives have been studied through spectroscopic methods and theoretical calculations. Investigations include vibrational wavenumbers, molecular electrostatic potentials, NBO analysis, and NMR chemical shifts, providing a comprehensive understanding of the electronic structure and reactivity of these molecules . The effects of solvents on the emission spectra of these compounds have also been explored, indicating their potential applications in optical materials .

Scientific Research Applications

1. Spectroscopic Analysis

  • Application Summary: 2-Chloro-6-methylpyridine has been used for experimental FTIR and FT-Raman spectroscopic analyses . These techniques are used to study the vibrational properties of molecules.
  • Methods of Application: The compound is subjected to FTIR and FT-Raman spectroscopy, and the resulting spectra are analyzed .
  • Results: The spectra obtained provide detailed information about the vibrational properties of the molecule .

2. Synthesis of Trifluoromethylpyridines

  • Application Summary: 2-Chloro-6-methylpyridine is used as a key structural motif in the synthesis of trifluoromethylpyridines . These compounds have applications in the agrochemical and pharmaceutical industries .
  • Results: The synthesis results in the production of trifluoromethylpyridine derivatives, which have various applications in the agrochemical and pharmaceutical industries .

3. Inhibition of Microbial Methane Oxidation

  • Application Summary: 2-Chloro-6-methylpyridine is a strong inhibitor of methane monooxygenase , a key enzyme of aerobic methane oxidation.
  • Methods of Application: The compound is introduced into a microbial culture capable of methane oxidation, and its effects on the activity of methane monooxygenase are studied .
  • Results: The introduction of 2-Chloro-6-methylpyridine results in the inhibition of methane monooxygenase, thereby affecting the microbial oxidation of methane .

4. Conformational Studies

  • Application Summary: 2-Chloro-6-methylpyridine has been used for conformational studies . These studies are important for understanding the spatial arrangement of atoms in a molecule and how this arrangement influences the molecule’s physical and chemical properties.
  • Methods of Application: The compound is subjected to various experimental techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to determine its molecular conformation .
  • Results: The results provide detailed information about the spatial arrangement of atoms in the molecule .

5. Pesticide Synthesis

  • Application Summary: 2-Chloro-6-methylpyridine belongs to the pesticide nitropyridine group of compounds . It is used in the synthesis of various pesticides.
  • Results: The synthesis results in the production of various pesticides, which are used to control pests in agriculture .

6. Synthesis of 2-Picoline

  • Application Summary: 2-Chloro-6-methylpyridine is used in the synthesis of 2-Picoline , a useful building block in organic synthesis.
  • Results: The synthesis results in the production of 2-Picoline, which is used as a building block in various organic syntheses .

Safety And Hazards

2-Chloro-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to prevent skin contact, prevent eye contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDYRYYNXYPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022272
Record name 6-Chloro-2-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyridine

CAS RN

18368-63-3
Record name 2-Chloro-6-methylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-picoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-picoline
Source EPA DSSTox
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Record name 6-chloro-2-methylpyridine
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Record name 6-CHLORO-2-PICOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
BS Yadav, AK Yadav, S Chand - Indian Journal of Physics, 2007 - arxiv.iacs.res.in
The electronic transition bands of 2-chloro-6-methyl pyridine molecule in liquid state and the effect of^-halogen atom on the absorption intensity of the 8-band (characteristic band of …
Number of citations: 2 arxiv.iacs.res.in
V Arjunan, I Saravanan, MK Marchewka… - Spectrochimica Acta Part …, 2012 - Elsevier
Experimental FTIR and FT-Raman spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine (2C4M3NP) and 2-chloro-6-methylpyridine (2C6MP) have been performed. A detailed …
Number of citations: 9 www.sciencedirect.com
EJ O'Loughlin, DA Antonopoulos, KK Arend, TM Flynn… - bioRxiv, 2022 - biorxiv.org
… In this study we examined the effects of 2-chloro-6-methylpyridine (2C6MP) concentration on aerobic CH 4 oxidation and the development of populations of putative methanotrophs in …
Number of citations: 3 www.biorxiv.org
TT Handlovic, T Moreira, A Khan, H Saeed, Y Khan… - C, 2021 - mdpi.com
… were 129 m/z, corresponding to the 2-chloro-6-methylpyridine (exact mass 127.57 amu) and/or 2-… and lack of the 2-chloro-6-methylpyridine fragment from the side product’s parent ion. …
Number of citations: 2 www.mdpi.com
K Kobayashi, D Iitsuka, O Morikawa, H Konishi - Synthesis, 2007 - thieme-connect.com
… The first step was the addition of magnesium enolates of tertiary acetamides to 2-chloro-6-methylpyridine-3-carbonitrile to give vinylogous urea derivatives, (Z)-3-amino-3-(2-chloro-6-…
Number of citations: 5 www.thieme-connect.com
S Rádl, W Hafner, P Hezký, I Krejčí… - Collection of …, 1999 - cccc.uochb.cas.cz
… For the phenyl derivative 8a, we used 3-chlorobenzylmagnesium chloride; for the pyridine derivative 8b, the lithium salt generated in situ from 2-chloro-6-methylpyridine and butyllithium …
Number of citations: 3 cccc.uochb.cas.cz
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… to electron deficiency rather than to steric effects as 2-chloro-6-methylpyridine and 2-bromo-6-… Reaction between 2-chloro-6-methylpyridine with bromo- or iodotrimethylsilane and 2-…
K Kobayashi, D Iitsuka, H Konishi - Synthesis, 2008 - thieme-connect.com
… A facile two-step preparation of the title pyridothiazine derivatives starting from commercially available 2-chloro-6-methylpyridine-3-carbonitrile is described. The reaction of this nitrile …
Number of citations: 4 www.thieme-connect.com
B Sharma, MK Yadav, MK Singh - Archives of Applied Science …, 2011 - researchgate.net
… In the earlier vibrational studies of 3chloro-2-methylpyridine, 2-chloro-6-methylpyridine, 4-chloro-2-methylaniline, 5-chloro-2methylaniline the C-Cl stretching bands are observed in the …
Number of citations: 2 www.researchgate.net
PI Abramenko, VG Zhiryakov - Chemistry of Heterocyclic Compounds, 1972 - Springer
… 2-Chloro-6-methylpyridine-3-carboxylic acid chloride (III) was obtained by heating II with phosphorus pentachloride. Ethyl 2-ethoxy-6-methylpyridine-3-carboxylate (IV) was synthesized …
Number of citations: 3 link.springer.com

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